molecular formula C18H14N4O4S2 B2776676 5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-66-1

5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2776676
CAS No.: 941928-66-1
M. Wt: 414.45
InChI Key: HHLGBCLNATYGHR-UHFFFAOYSA-N
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Description

This compound features a furo[3,2-b]pyridine core substituted with a methyl group at position 3. Attached to this core is a carboxamide group linked to a phenyl ring bearing a thiazol-2-yl sulfamoyl moiety. Its synthesis likely involves multi-step coupling reactions, possibly employing palladium catalysis for heterocyclic assembly, as seen in analogous compounds .

Properties

IUPAC Name

5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-11-2-7-15-14(20-11)10-16(26-15)17(23)21-12-3-5-13(6-4-12)28(24,25)22-18-19-8-9-27-18/h2-10H,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLGBCLNATYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide, identified by its CAS number 941928-66-1, is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens.

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₄S₂
Molecular Weight414.5 g/mol
StructureChemical Structure

The synthesis of this compound involves the coupling of thiazole and furo[3,2-b]pyridine moieties. The compound exhibits significant binding interactions with key bacterial targets, including DNA gyrase and MurD, which are crucial for bacterial cell replication and survival. Molecular docking studies indicate that the compound forms multiple hydrogen bonds with residues in the active sites of these enzymes, suggesting a mechanism similar to that of established antibiotics like ciprofloxacin .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably:

  • Minimum Inhibitory Concentration (MIC) : Studies report that derivatives of thiazolopyridine compounds exhibit MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Cytotoxicity : The cytotoxic effects were assessed using MTT assays on HaCat and Balb/c 3T3 cells, showing promising results for further development as an antimicrobial agent .

Case Studies

  • Study on Thiazolopyridine Derivatives : A comparative study on several thiazolopyridine derivatives demonstrated that those with structural similarities to this compound exhibited enhanced antibacterial activity and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .
  • Cytotoxicity Assessment : In vitro studies indicated that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against E. coli and P. aeruginosa with low MIC values .
CytotoxicitySelective toxicity towards cancer cells .
Mechanism of ActionStrong binding to DNA gyrase and MurD .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a furo[3,2-b]pyridine core, thiazole moiety, and a sulfamoyl group. Its molecular formula is C16H16N4O3SC_{16}H_{16}N_4O_3S, indicating the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Inhibition of Kinases : Recent studies have highlighted the potential of this compound as an inhibitor of various kinases involved in cancer progression. For instance, it has shown promise as a VEGFR-2 inhibitor , which is critical in angiogenesis—the formation of new blood vessels that tumors exploit for growth. A review indicated that derivatives targeting VEGFR-2 can significantly suppress tumor growth by inhibiting angiogenesis .

Mechanism of Action : The compound's mechanism involves binding to the ATP-binding site of the VEGFR-2 kinase, thereby preventing its activation and subsequent signaling pathways that promote tumor growth and metastasis. This action has been validated through both in vitro and in vivo studies, demonstrating its efficacy against various cancer cell lines .

Case Studies

  • VEGFR-2 Inhibition :
    • A study evaluated a series of compounds similar to 5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide for their ability to inhibit VEGFR-2. Results showed that modifications to the sulfamoyl group enhanced binding affinity and selectivity towards VEGFR-2 over other kinases .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study employed flow cytometry to quantify apoptotic cells, confirming the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and furo[3,2-b]pyridine moieties have been explored to enhance biological activity. For example:

  • Thiazole Substituents : Alterations in the thiazole ring have been shown to affect the compound's potency against various cancer types.
  • Furo[3,2-b]pyridine Modifications : Changes in substituents on the furo-pyridine core can lead to variations in kinase selectivity and overall anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Furopyridine vs. Thiophene/Thiadiazole: The target compound’s furo[3,2-b]pyridine core differs from thiophene-based analogs (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamide ). In contrast, thiophene derivatives may prioritize metabolic stability due to sulfur’s electron-rich nature. Pyridine/Thiadiazole Hybrids: Compounds like 5-(4-chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide replace furopyridine with pyridine-thiadiazole systems. Thiadiazole introduces strong electronegativity, enhancing solubility but possibly reducing membrane permeability.

Substituent Effects

  • Sulfonamide/Sulfamoyl Groups :
    The thiazol-2-yl sulfamoyl group in the target compound contrasts with simpler sulfonyl or sulfanyl groups (e.g., ethylsulfonyl in ). Sulfamoyl groups can form hydrogen bonds with protein residues, improving target engagement .
  • Carboxamide Linkers: The N-phenyl carboxamide linkage is shared with dihydropyridine derivatives like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide . However, dihydropyridines are more flexible, which may reduce selectivity compared to the rigid furopyridine scaffold.

Pharmacological Implications

  • Antibacterial Activity :
    Thiophene carboxamides (e.g., ) show moderate antibacterial efficacy, suggesting the target compound’s thiazole sulfonamide may enhance Gram-negative activity due to improved penetration.
  • Kinase/Enzyme Inhibition :
    Furopyridine derivatives (e.g., ) are often kinase inhibitors. The methyl group at position 5 in the target compound could sterically hinder off-target interactions, increasing specificity.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Bioactivity (Inferred) Reference
5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine Thiazol-2-yl sulfamoyl, methyl Kinase inhibition, Antibacterial
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene 4-Methylpyridin-2-yl Antibacterial
5-(4-chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide Pyridine-thiadiazole Ethylsulfonyl, CF3-thiadiazole Enzyme inhibition
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Thioether, methoxyphenyl Calcium channel modulation

Q & A

Q. What are the key steps in synthesizing 5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves three primary stages:
  • Core Formation : Cyclization of 2-chloropyridine with furan derivatives to generate the furo[3,2-b]pyridine scaffold under controlled thermal conditions (e.g., reflux in toluene) .
  • Functionalization : Introduction of the 4-(N-(thiazol-2-yl)sulfamoyl)phenyl group via nucleophilic aromatic substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Carboxamide Formation : Activation of the carboxylic acid group (e.g., via CDI) followed by reaction with the amine-functionalized phenyl-thiazole intermediate .
    Optimization : Yield improvements are achieved by controlling moisture levels, using catalytic bases (e.g., triethylamine), and purifying intermediates via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) confirm the furopyridine and phenyl-thiazole moieties. The carboxamide NH appears as a broad singlet (δ ~10 ppm) .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O of carboxamide) and ~1300 cm⁻¹ (S=O of sulfamoyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula validation .

Q. What are the common synthetic impurities encountered during preparation, and what analytical methods are suitable for their detection?

  • Methodological Answer :
  • Impurities : Unreacted sulfamoyl chloride (from incomplete coupling) or regioisomers (due to competing substitution on the phenyl ring) .
  • Detection : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for low-abundance byproducts. Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s selectivity toward specific biological targets, such as kinases or microbial enzymes?

  • Methodological Answer :
  • Kinase Selectivity : Use competitive binding assays (e.g., ATP-site displacement with fluorescent probes) across a panel of 50+ kinases. Confirm hits via X-ray crystallography of ligand-bound complexes .
  • Microbial Targets : Perform enzyme inhibition assays (e.g., β-lactamase or dihydrofolate reductase) with IC50 determination. Cross-validate using gene knockout microbial strains .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro and in vivo models?

  • Methodological Answer :
  • Assay Validation : Ensure consistent redox conditions (e.g., avoid thiol-containing buffers that may reduce disulfide bonds in the compound) .
  • Pharmacokinetic Profiling : Compare plasma stability, protein binding, and metabolite formation between models. Use LC-MS/MS to quantify intact compound in tissues .
  • Species-Specific Factors : Test metabolite activity (e.g., cytochrome P450-mediated oxidation) in humanized mouse models .

Q. How can computational modeling (e.g., molecular docking, QSAR) be integrated into the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to predict binding modes to targets (e.g., kinase ATP pockets). Prioritize derivatives with improved hydrogen-bonding to conserved residues .
  • QSAR for ADMET : Train models on logP, polar surface area, and CYP450 inhibition data to balance solubility and metabolic stability .

Q. What mechanistic insights support the observed antimicrobial activity of related thiadiazole-carboxamide derivatives, and how can these inform SAR studies for this compound?

  • Methodological Answer :
  • Mechanism : Thiadiazole derivatives inhibit bacterial DNA gyrase by competing with ATP binding. The sulfamoyl group enhances penetration through Gram-negative membranes .
  • SAR Guidance : Modify the thiazole substituents (e.g., introduce electron-withdrawing groups) to improve gyrase affinity. Replace the furopyridine core with pyrazolopyridine to reduce cytotoxicity .

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